2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide
Description
2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide (CAS: 1248249-82-2) is a small organic compound with the molecular formula C₉H₁₉N₃O and a molecular weight of 185.27 g/mol . Its structure features a central acetamide group, where the amino (-NH₂) group is attached to the α-carbon, and the nitrogen of the amide bond is substituted with a 1-methyl-piperidin-4-ylmethyl moiety.
The compound is commercially available from suppliers like Hangzhou MolCore BioPharmatech and Amber MolTech LLC, primarily for research applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-amino-N-[(1-methylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-12-4-2-8(3-5-12)7-11-9(13)6-10/h8H,2-7,10H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNORFUEKBTYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Amidation
The most widely documented method involves sequential nucleophilic substitution and amidation reactions. In a representative protocol, 1-methyl-piperidin-4-ylmethanamine reacts with chloroacetyl chloride in ethyl acetate at 50–55°C for 2 hours to form the chloroacetamide intermediate. Subsequent displacement of the chloride by an amino group is achieved using aqueous ammonia in the presence of sodium dithionite (Na₂S₂O₄), yielding the target compound.
Critical Parameters:
Peptidomimetic Approaches
Adapting strategies from opioid ligand synthesis, researchers have employed a peptidomimetic route using 4-anilidopiperidine scaffolds. This method introduces the amino group via reductive amination of a ketone intermediate, followed by N-methylation using methyl iodide.
Advantages:
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Enantiomeric purity >98% when using (S)-configured starting materials.
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Compatibility with solid-phase synthesis for high-throughput production.
Optimization of Reaction Conditions
Catalytic Systems
Comparative studies reveal that triethylamine (TEA) outperforms pyridine as a base in deprotonating the piperidine nitrogen, achieving 85% conversion vs. 67%.
Catalyst Screening Data
| Catalyst | Conversion (%) | Side Products (%) |
|---|---|---|
| Triethylamine | 85 | 8 |
| Pyridine | 67 | 22 |
| DBU | 78 | 15 |
Solvent Effects
Aprotic solvents like ethyl acetate and tetrahydrofuran (THF) prevent hydrolysis of the chloroacetyl intermediate. Ethyl acetate enables easier phase separation during workup due to its immiscibility with water.
Industrial-Scale Production
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction times from 6 hours to 90 minutes while maintaining 82% yield. Key parameters include:
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Residence Time: 8–10 minutes
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Pressure: 2.5 bar
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Temperature Gradient: 50°C → 25°C
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (3:1) increases purity from 92% to 99.3% by removing N-methyl-piperidine byproducts.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Hydrolysis: Acidic or basic hydrolysis conditions can be used to cleave the amide bond.
Major Products Formed:
Oxidation: The oxidation of the compound may yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted derivatives.
Hydrolysis: Hydrolysis can lead to the formation of the corresponding amine and carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a suitable candidate for the development of novel pharmaceuticals. It has been noted for its potential in:
- Neuropharmacology : Research indicates that compounds with similar structures can interact with neurotransmitter systems, potentially modulating receptor activities involved in neurological functions. This interaction may lead to therapeutic applications for conditions such as anxiety, depression, and neurodegenerative diseases.
- Anti-cancer Properties : Preliminary studies suggest that 2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide may exhibit anti-cancer effects, making it a candidate for further investigation in oncology. Its ability to inhibit specific pathways involved in cancer cell proliferation is under exploration.
The biological activity of this compound is attributed to its interactions with various enzymes and receptors:
- Enzyme Inhibition : It may act as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in pain and inflammatory responses. This suggests potential applications in pain management and anti-inflammatory therapies.
- Receptor Modulation : The compound has shown potential to modulate neurotransmitter receptors, influencing synaptic transmission. This could be beneficial in developing treatments for neurological disorders.
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various methods, allowing for modifications that can enhance its pharmacological properties. The following table summarizes some structural analogs and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Variance in piperidine substitution; potential for different receptor interactions. |
| N,N-Dimethyl-1-(piperidin-3-yl)methanamine | Structure | Dimethyl substitution enhances lipophilicity; may affect CNS penetration. |
| 1-(1-Methylpiperidin-4-yl)methanamine | Structure | Different piperidine position; implications for selectivity in receptor binding. |
Computational Studies
Recent studies have utilized computational methods to explore the molecular electronic structures and bioactivity of piperidine derivatives, including this compound. These studies involve:
- Molecular Docking : This technique assesses the binding affinity of the compound to various biological targets, providing insights into its potential therapeutic effects against pathogens like SARS-CoV-2 .
- Molecular Dynamics Simulations : These simulations help evaluate the stability and flexibility of the compound when interacting with target proteins, which is crucial for understanding its pharmacodynamics .
Case Studies
Several case studies have highlighted the therapeutic potential of piperidine derivatives:
- A study demonstrated that piperidine compounds could inhibit nitric oxide generation in activated glial cells, suggesting anti-inflammatory effects relevant to neurodegenerative diseases.
- Another investigation focused on the anticancer properties of piperidine derivatives, revealing their ability to induce apoptosis in breast cancer cell lines by targeting specific signaling pathways .
Mechanism of Action
The mechanism by which 2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations in Acetamide Derivatives
The following table summarizes key structural and functional differences between 2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide and related analogs:
Key Structural and Functional Differences
Piperidine vs. In contrast, the trifluoroethyl group in 2-Amino-N-(2,2,2-trifluoroethyl)acetamide enhances metabolic stability due to fluorine’s electronegativity, making it suitable for veterinary applications .
Aromatic vs. Aliphatic Substituents
- Midodrine’s dimethoxyphenyl-hydroxyethyl group introduces polarity and hydrogen-bonding capacity , aligning with its vasoconstrictive action via α-adrenergic receptor agonism . The chlorobenzoyl-thiophene substituent in the thiophene derivative () creates a rigid, planar structure with intramolecular hydrogen bonds (N–H⋯O), influencing crystal packing and stability .
Fluorine-Containing Derivatives
- The 2-fluoroethyl analog () exhibits higher solubility in polar solvents due to its hydrochloride salt form, while the fluorine atom may reduce susceptibility to oxidative metabolism .
Biological Activity
2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a compound of interest in medicinal chemistry due to its structural features, which include an amine group, an acetamide moiety, and a piperidine ring. This compound has been studied for its potential biological activities, particularly in the fields of neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₈N₂O, with a molecular weight of approximately 182.26 g/mol. The compound's structure allows for interactions with various biological targets, making it relevant in drug development.
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| This compound | C₁₀H₁₈N₂O | 182.26 g/mol | Contains piperidine and acetamide groups; potential for receptor interactions |
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. Research indicates that compounds with similar structures may modulate the activity of receptors involved in pain perception and neurochemical signaling pathways. The exact mechanism involves binding to specific receptors or enzymes, leading to downstream signaling effects that can influence physiological responses.
Neuropharmacological Effects
Studies have shown that this compound may exhibit significant neuropharmacological properties. For instance, it has been implicated in modulating opioid receptors, which are critical in pain management. In vitro assays demonstrated that related compounds displayed varying affinities for μ and δ opioid receptors, suggesting that modifications in the piperidine structure can enhance receptor selectivity and potency .
Anti-Cancer Properties
Emerging research highlights the potential anti-cancer properties of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly those associated with solid tumors. The compound's ability to interact with cellular pathways involved in cell survival and proliferation positions it as a candidate for further investigation in oncology .
Case Studies
- Opioid Receptor Binding Affinity
- Cytotoxicity Assays
Q & A
Q. What are the optimal synthetic routes for 2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-acetamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-methyl-piperidin-4-ylmethylamine with a protected amino-acetic acid derivative (e.g., ethyl glycinate), followed by deprotection . Purification typically involves column chromatography and recrystallization. Purity validation requires HPLC (>95% purity) and NMR (e.g., confirming absence of unreacted amine peaks at δ 1.2–1.8 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the piperidine ring (e.g., methyl group at δ 2.2–2.5 ppm) and acetamide backbone (amide proton at δ 6.5–7.0 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 228.2) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
Q. How can researchers access reliable physicochemical data for this compound?
- Methodological Answer : Use authoritative databases:
- PubChem : For IUPAC name, molecular formula (C9H17N3O), and computed properties (e.g., logP = 0.8) .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against protein databases (PDB). For example, dock the compound into the active site of a bacterial aminoacyl-tRNA synthetase (similar to ’s sulfinyl-acetamide inhibitors). Validate using binding energy calculations (ΔG < -6.0 kcal/mol suggests strong affinity) and compare with known inhibitors .
Q. What experimental strategies resolve contradictions in spectroscopic or bioactivity data?
- Methodological Answer :
- Multi-Technique Validation : Combine XRD (for crystal structure) with NMR to resolve stereochemical ambiguities .
- Dose-Response Assays : If bioactivity varies, test across concentrations (e.g., 1–100 µM) in enzyme inhibition studies (e.g., acetylcholinesterase assays) .
- Meta-Analysis : Cross-reference data from PubMed and Connected Papers to identify consensus trends .
Q. How does structural modification of the piperidine ring affect pharmacokinetics?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., methyl vs. isopropyl groups) .
- ADME Profiling : Use in vitro models (e.g., Caco-2 cells for permeability, microsomal stability assays) .
- LogD Measurements : Compare partition coefficients to correlate lipophilicity with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
